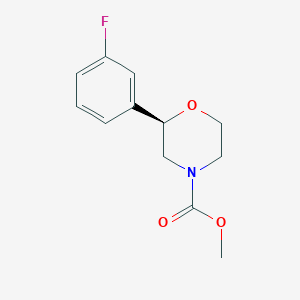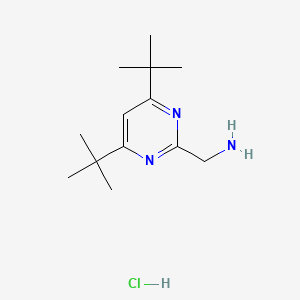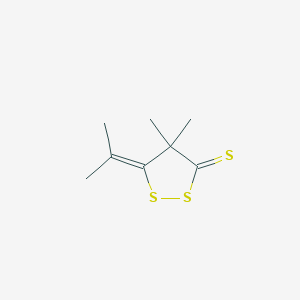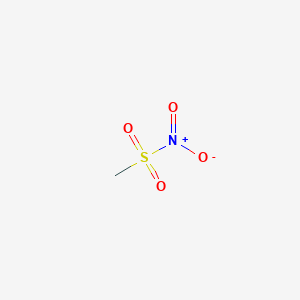![molecular formula C24H42N4O12 B12626527 D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)
D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1–>6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1–>4)]-2-deoxy-” is a complex organic compound that belongs to the class of aminoglycosides. Aminoglycosides are known for their antibiotic properties and are commonly used in the treatment of bacterial infections. This compound is characterized by its unique structure, which includes multiple sugar moieties and an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler sugar molecules. The key steps include:
Glycosylation: This involves the formation of glycosidic bonds between sugar molecules.
Amination: Introduction of amino groups into the sugar backbone.
Acylation: Addition of acyl groups to form the final structure.
Industrial Production Methods
Industrial production of such complex compounds often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the compound in large quantities, which are then purified through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model molecule for studying glycosidic bond formation and cleavage. It is also used in the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its interactions with bacterial ribosomes, which is crucial for understanding its antibiotic properties.
Medicine
Medically, the compound is explored for its potential use as an antibiotic. Its unique structure allows it to target specific bacterial strains, making it a valuable tool in the fight against antibiotic-resistant bacteria.
Industry
In the industrial sector, the compound is used in the production of other pharmaceuticals and as a research tool in the development of new drugs.
Wirkmechanismus
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are related to protein synthesis inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Streptomycin
- Gentamicin
- Neomycin
Uniqueness
Compared to other aminoglycosides, this compound has a unique structure that includes a hexynyl group, which may contribute to its distinct biological activity. This structural difference can result in varied binding affinities and mechanisms of action, making it a unique candidate for further research.
Eigenschaften
Molekularformel |
C24H42N4O12 |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
N-[[6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]hex-5-ynamide |
InChI |
InChI=1S/C24H42N4O12/c1-2-3-4-5-13(30)28-7-11-16(32)18(34)19(35)24(37-11)40-22-10(26)6-9(25)21(20(22)36)39-23-17(33)14(27)15(31)12(8-29)38-23/h1,9-12,14-24,29,31-36H,3-8,25-27H2,(H,28,30) |
InChI-Schlüssel |
RZZNPWWJPOVAGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)

![4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12626451.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)



![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)


![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)

